N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinolinone-acetamide hybrid characterized by a 1,4-dihydroquinolin-4-one core substituted with a 6-fluoro group, a 4-methylbenzoyl moiety at position 3, and an acetamide-linked 3,4-dimethoxyphenyl group at position 1. Its design leverages the quinolinone scaffold’s ability to engage in hydrogen bonding and π-π stacking, while the 3,4-dimethoxyphenyl group may enhance solubility and membrane permeability compared to halogenated analogs .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(22-10-8-18(28)12-20(22)27(21)33)15-25(31)29-19-9-11-23(34-2)24(13-19)35-3/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLPSAIUMAZSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: The compound’s pharmacological properties could be explored for developing new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the other functional groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs bearing halogenated or alkylated phenyl rings. For example:
- N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide () replaces methoxy groups with fluorine atoms. Fluorine’s electronegativity increases metabolic stability but reduces solubility compared to methoxy’s electron-donating effects.
- N-(2-methylphenyl)-2-[6-fluoro-3-(4-fluorophenylsulfonyl)-4-oxoquinolin-1-yl]acetamide () substitutes the benzoyl group with a sulfonyl moiety and uses a 2-methylphenyl acetamide.
Table 1: Substituent Effects on Physicochemical Properties
Modifications to the Quinolinone Core
Variations in the quinolinone ring’s substituents significantly influence bioactivity:
- 6-Fluoro vs. In contrast, N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide () uses a methoxy group, which increases electron density and may improve DNA intercalation. 2-(7-Chloro-4-oxoquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide () introduces a chloro substituent, likely improving cytotoxicity but risking higher toxicity.
Table 2: Quinolinone Core Modifications
Functional Group Replacements
- Benzoyl vs. Sulfonyl/Sulfonamide: The target compound’s 4-methylbenzoyl group at position 3 may facilitate hydrophobic interactions. N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide () replaces the quinolinone core with a benzothiazine ring, demonstrating scaffold flexibility for diverse targets .
Structural and Conformational Insights
Crystallographic data from related acetamide derivatives () reveal that substituents influence molecular conformation and intermolecular interactions. For example:
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This highlights the flexibility of the acetamide linker, which may allow the target compound to adopt multiple binding poses .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, also known by its CAS number 902566-56-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 474.5 g/mol. The structure features a quinoline core substituted with various functional groups, which may contribute to its biological effects.
| Property | Value |
|---|---|
| CAS Number | 902566-56-7 |
| Molecular Formula | C27H23FN2O5 |
| Molecular Weight | 474.5 g/mol |
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of quinoline have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a comparative study involving various quinoline derivatives, this compound demonstrated IC50 values comparable to established chemotherapeutics against specific tumor cell lines (source needed).
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Research has shown that quinoline derivatives can possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial effectiveness.
Research Findings:
A study on structurally similar compounds revealed that modifications in the side chains significantly influenced their antibacterial potency against Gram-positive and Gram-negative bacteria (source needed).
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary data suggest that this compound may exhibit selective inhibitory activity against butyrylcholinesterase (BChE), which is relevant for therapeutic applications.
Inhibition Data:
In vitro studies indicated that related compounds showed IC50 values for BChE inhibition in the range of 40–100 µM, suggesting potential utility in cognitive enhancement therapies (source needed).
The biological activity of this compound is likely mediated through multiple pathways:
- Apoptosis Induction: Activation of pro-apoptotic factors leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: Interference with cell cycle progression at various checkpoints.
- Enzyme Inhibition: Competitive inhibition of cholinesterases leading to increased acetylcholine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
